Octyl caffeate

Beschreibung

Eigenschaften

IUPAC Name |

octyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O4/c1-2-3-4-5-6-7-12-21-17(20)11-9-14-8-10-15(18)16(19)13-14/h8-11,13,18-19H,2-7,12H2,1H3/b11-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXIINIWPQBLXAP-PKNBQFBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCOC(=O)/C=C/C1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: Bridging the Gap Between Polarity and Efficacy

An In-Depth Technical Guide to Octyl Caffeate: Structure, Properties, and Therapeutic Potential

In the landscape of drug development and material science, the manipulation of molecular properties to enhance biological activity and formulation suitability is a cornerstone of innovation. Octyl caffeate, an ester derivative of the naturally occurring phenolic compound caffeic acid, stands as a prime example of such molecular engineering. Caffeic acid itself is renowned for a wide spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] However, its therapeutic application is often hampered by its limited solubility in lipophilic environments, a critical barrier to its absorption and bioavailability.

The strategic addition of an eight-carbon alkyl chain via esterification transforms the hydrophilic caffeic acid into the lipophilic octyl caffeate (also known as caffeic acid n-octyl ester).[3] This modification significantly enhances its solubility in non-polar solvents and lipid membranes, thereby augmenting its potential for use in cosmetic, food preservation, and pharmaceutical formulations.[3] This guide offers a comprehensive technical overview of octyl caffeate, from its fundamental chemical structure and synthesis to its multifaceted biological properties and the experimental methodologies used to validate them.

Chemical Identity and Synthesis

Molecular Structure and Nomenclature

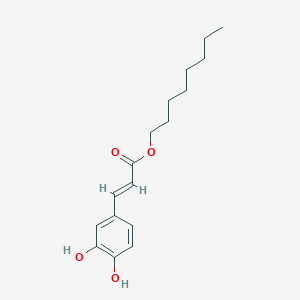

Octyl caffeate is structurally defined by three key moieties: a 3,4-dihydroxyphenyl (catechol) ring, an α,β-unsaturated ester functional group, and a linear eight-carbon (octyl) alkyl chain. The catechol group is the primary source of the molecule's potent antioxidant activity, while the octyl chain confers the crucial lipophilic character.

-

IUPAC Name: octyl (2E)-3-(3,4-dihydroxyphenyl)acrylate[4][6]

-

Common Synonyms: Caffeic acid n-octyl ester, n-Octylcaffeate, 3,4-dihydroxycinnamic acid n-octyl ester[3][4][5]

The molecule's structure is a deliberate fusion of a biologically active phenol with a lipid-soluble tail, designed to overcome the pharmacokinetic challenges associated with the parent compound.

Synthesis Pathway: Enzymatic Esterification

While octyl caffeate can be synthesized through traditional acid-catalyzed esterification, enzymatic methods are often preferred in industrial and pharmaceutical settings. Biocatalysis, particularly using lipases like Novozym 435, offers higher specificity, milder reaction conditions, and a more environmentally benign process compared to harsh chemical catalysts.[1][2] The enzymatic approach avoids unwanted side reactions and simplifies product purification.

The core of the synthesis is a direct esterification reaction between caffeic acid and 1-octanol. The choice of an immobilized lipase like Novozym 435 is critical; immobilization enhances enzyme stability and allows for easy separation from the reaction mixture, enabling catalyst recycling and continuous processing. The reaction is typically conducted in a non-polar organic solvent, such as isooctane, which facilitates the dissolution of the lipophilic starting material (1-octanol) and the product, while also minimizing water-dependent side reactions that could reduce yield.[1][2]

Caption: Enzymatic Synthesis Workflow for Octyl Caffeate.

Detailed Synthesis Protocol: Lipase-Catalyzed Esterification

This protocol describes a self-validating system for synthesizing octyl caffeate, where reaction progress can be monitored and endpoint determined through techniques like High-Performance Liquid Chromatography (HPLC).

-

Reactant Preparation: Dissolve caffeic acid in a minimal amount of a suitable co-solvent if necessary, then add it to the primary non-polar solvent (e.g., isooctane) in the reactor. Add a molar excess of 1-octanol to drive the reaction equilibrium towards product formation.

-

Enzyme Addition: Introduce the immobilized lipase (e.g., Novozym 435) to the reactant mixture. The enzyme loading is a critical parameter, typically determined as a weight percentage of the substrates.

-

Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 60-70°C) with constant stirring to ensure a homogenous mixture and facilitate enzyme-substrate interaction. The optimal temperature represents a trade-off between reaction rate and enzyme thermal stability.

-

Water Removal: As esterification is a condensation reaction that produces water, continuous removal of water (e.g., using molecular sieves or a Dean-Stark apparatus) is essential to prevent reaction reversal and maximize yield.

-

Monitoring and Completion: Periodically withdraw aliquots from the reaction mixture and analyze them by HPLC to monitor the consumption of caffeic acid and the formation of octyl caffeate. The reaction is deemed complete when the caffeic acid concentration plateaus.

-

Catalyst Recovery: Upon completion, separate the immobilized enzyme from the reaction mixture by simple filtration. The recovered enzyme can be washed with a solvent and reused, a key advantage for process economics.

-

Product Isolation and Purification: Remove the solvent from the filtrate under reduced pressure (rotary evaporation). The resulting crude product can be purified using column chromatography on silica gel to yield pure octyl caffeate.

-

Structure Verification: Confirm the identity and purity of the final product using standard analytical techniques such as NMR, IR, and Mass Spectrometry.

Physicochemical and Spectroscopic Properties

The introduction of the octyl chain dramatically alters the physicochemical profile of caffeic acid, shifting it from a polar to a non-polar character.

Summary of Physicochemical Properties

| Property | Value / Description | Significance |

| Appearance | White Powder[4] | Indicates a solid state at room temperature and suggests high purity. |

| Solubility | Poorly soluble in water; soluble in organic solvents.[3] | Enhanced lipophilicity allows for incorporation into lipid-based formulations. |

| Molecular Formula | C₁₇H₂₄O₄[3][4][5] | Defines the elemental composition. |

| Molecular Weight | 292.37 g/mol [3][4][5] | A fundamental property for stoichiometric calculations. |

| Predicted XlogP | 5.7[6] | A high value indicating significant lipophilicity and potential for membrane permeability. |

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and structural confirmation of octyl caffeate. While specific spectra are not provided in the search results, the characteristic signals can be predicted based on the known structure and data from similar caffeate esters.[7]

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons of the catechol ring, two vinyl protons of the acrylate group (typically as doublets with a large coupling constant, ~16 Hz, indicating a trans configuration), and a series of signals corresponding to the methylene (-CH₂-) groups and the terminal methyl (-CH₃) group of the octyl chain. The triplet for the -OCH₂- group adjacent to the ester oxygen would be a key diagnostic signal.[7]

-

¹³C NMR: The carbon spectrum would display signals for the ester carbonyl carbon (~169 ppm), carbons of the aromatic ring, two olefinic carbons, and the distinct signals for the eight carbons of the alkyl chain.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum would feature prominent absorption bands corresponding to the O-H stretching of the phenolic hydroxyl groups (~3350-3200 cm⁻¹), C-H stretching of the alkyl chain (~2920-2850 cm⁻¹), and a strong C=O stretching of the α,β-unsaturated ester (~1715-1710 cm⁻¹).[7]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing an accurate mass of the molecular ion ([M-H]⁻ or [M+H]⁺).[6][8]

Biological Activities and Mechanisms of Action

Octyl caffeate retains the beneficial biological activities of its parent compound but with potentially greater efficacy due to improved bioavailability.

Antioxidant Activity

The primary mechanism behind the antioxidant effect of octyl caffeate is its ability to act as a free radical scavenger. The two hydroxyl groups on the catechol ring can readily donate hydrogen atoms to neutralize reactive oxygen species (ROS), thereby terminating damaging radical chain reactions. The resulting phenoxyl radical is stabilized by resonance within the aromatic ring.

The antioxidant capacity of caffeate esters is well-documented and can be quantitatively assessed using assays like the DPPH• (2,2-diphenyl-1-picrylhydrazyl) radical scavenging test.[7][8] Studies on various caffeate esters have shown that their antioxidant activity is comparable to or even slightly weaker than the parent caffeic acid in some contexts, but their lipophilicity makes them more effective in protecting lipid-based systems from peroxidation.[7]

Anti-inflammatory Properties

Chronic inflammation is a key driver of numerous diseases. Octyl caffeate exhibits significant anti-inflammatory properties by modulating key signaling pathways. Its mechanism is analogous to that of the well-studied Caffeic Acid Phenethyl Ester (CAPE).[9] It has been shown to suppress the production of pro-inflammatory mediators, including nitric oxide (NO), by inhibiting the expression of inducible nitric oxide synthase (iNOS).[4]

Furthermore, octyl caffeate can interfere with inflammatory signaling cascades by decreasing the activation of c-Jun N-terminal kinases (JNK) and extracellular signal-regulated kinases (ERK), which are critical for the transcription of inflammatory genes.[4] A central mechanism for many anti-inflammatory polyphenols, including CAPE, is the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB), a master regulator of the inflammatory response.[9] By preventing NF-κB activation, octyl caffeate can downregulate a wide array of inflammatory cytokines, chemokines, and enzymes like COX-2.[9]

Caption: Mechanism of Anti-inflammatory Action of Octyl Caffeate.

Anticancer and Chemopreventive Activities

Octyl caffeate has demonstrated promising anticancer and anti-metastatic potential.[4] Research has shown that it can induce apoptosis (programmed cell death) in highly metastatic murine colon carcinoma cells.[3] In animal models, administration of octyl caffeate led to a decrease in the formation of tumor nodules, indicating an anti-metastatic effect.[4] While the precise molecular targets are still under investigation, these effects are likely linked to its ability to modulate signaling pathways involved in cell proliferation, survival, and migration, such as the STAT3 and Akt pathways, similar to other lipophilic caffeates.[10]

Standardized Experimental Protocol: DPPH Radical Scavenging Assay

To ensure trustworthiness and reproducibility, a well-defined protocol is essential for evaluating the biological activity of octyl caffeate. The DPPH assay is a standard, reliable method for assessing antioxidant capacity.

Principle

The DPPH• radical is a stable free radical with a deep violet color, showing a maximum absorbance around 517 nm. When it accepts an electron or hydrogen atom from an antioxidant, it is reduced to the non-radical form DPPH-H, causing the solution to change from violet to yellow. The degree of discoloration is proportional to the scavenging potential of the antioxidant.

Step-by-Step Methodology

-

Preparation of Stock Solutions:

-

DPPH• Solution: Prepare a 0.1 mM solution of DPPH• in methanol. Causality: Methanol is an excellent solvent for both the polar DPPH radical and the lipophilic octyl caffeate, ensuring a homogenous reaction medium. Store this solution in the dark to prevent light-induced degradation.

-

Octyl Caffeate Solutions: Prepare a series of concentrations of octyl caffeate (e.g., 10, 25, 50, 100, 200 µg/mL) in methanol.

-

Positive Control: Prepare a stock solution of a known antioxidant, such as ascorbic acid or caffeic acid, for comparison.

-

-

Assay Procedure:

-

Pipette 1.0 mL of each concentration of the octyl caffeate solution into separate test tubes.

-

Add 2.0 mL of the 0.1 mM DPPH• solution to each test tube.

-

Prepare a blank sample containing 1.0 mL of methanol and 2.0 mL of the DPPH• solution.

-

Vortex all tubes thoroughly to ensure complete mixing.

-

Incubate the tubes in the dark at room temperature for 30 minutes. Causality: The incubation period allows the scavenging reaction to reach completion. Darkness is critical to prevent photochemical reactions that could interfere with the results.

-

-

Data Acquisition:

-

Measure the absorbance of each solution at 517 nm using a UV-Vis spectrophotometer.

-

Use methanol as the spectrophotometer blank.

-

-

Calculation of Scavenging Activity:

-

The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where:

-

A_control = Absorbance of the blank (DPPH• solution without sample)

-

A_sample = Absorbance of the DPPH• solution with octyl caffeate

-

-

-

Data Analysis (IC₅₀ Determination):

-

Plot the percentage of scavenging activity against the corresponding concentrations of octyl caffeate.

-

Determine the IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH• radicals. A lower IC₅₀ value indicates a higher antioxidant potency. This self-validating system provides a quantitative measure of efficacy.

-

Conclusion and Future Directions

Octyl caffeate represents a successful structural modification of a natural product to enhance its pharmaceutical utility. By adding an octyl ester, the resulting molecule gains significant lipophilicity, which improves its solubility in non-polar environments and its potential for crossing biological membranes. This guide has detailed its chemical structure, synthesis via robust enzymatic methods, and its significant biological properties, including potent antioxidant, anti-inflammatory, and anticancer activities.[3][4] The provided protocols for synthesis and bioactivity assessment underscore the principles of scientific integrity and reproducibility.

For researchers, scientists, and drug development professionals, octyl caffeate is a compelling candidate for further investigation. Its enhanced physicochemical properties make it suitable for incorporation into topical formulations for skin protection, as a preservative in food and cosmetic industries, and as a potential therapeutic agent for diseases rooted in oxidative stress and inflammation. Future research should focus on in-vivo pharmacokinetic and pharmacodynamic studies, formulation development to optimize delivery, and deeper exploration of its molecular targets in anticancer pathways.

References

-

PubChemLite. (n.d.). Octyl caffeate (C17H24O4). Retrieved from [Link]

-

Ozturk, G., Ginis, Z., Akyol, S., Erden, G., Gursakal, S., & Akyol, O. (2012). Therapeutic potential of caffeic acid phenethyl ester and its anti-inflammatory and immunomodulatory effects (Review). Experimental and Therapeutic Medicine, 4(5), 779-784. Retrieved from [Link]

-

Darcsi, A., Balla, J., & Morlock, G. E. (2024). New Antioxidant Caffeate Esters of Fatty Alcohols Identified in Robinia pseudoacacia. Molecules, 29(23), 5673. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Octyl caffeate. PubChem Compound Database. Retrieved from [Link]

-

Darcsi, A., Balla, J., & Morlock, G. E. (2024). New Antioxidant Caffeate Esters of Fatty Alcohols Identified in Robinia pseudoacacia. ResearchGate. Retrieved from [Link]

-

Li, J., Liu, Y., Zhang, Y., Liu, S., & Wang, F. (2022). Lipophilic antioxidant dodecyl caffeate preparation by the esterification of caffeic acid with dodecanol using ionic liquid [Hnmp]HSO4 as a catalyst. RSC Advances, 12(15), 9037-9047. Retrieved from [Link]

-

Orellana-Serradell, O., et al. (2022). Caffeic Acid Phenethyl Ester (CAPE): Biosynthesis, Derivatives and Formulations with Neuroprotective Activities. Molecules, 27(19), 6291. Retrieved from [Link]

-

Zhang, J., et al. (2023). Plant-Derived Caffeic Acid and Its Derivatives: An Overview of Their NMR Data and Biosynthetic Pathways. Molecules, 28(14), 5399. Retrieved from [Link]

-

Li, J., Liu, Y., Zhang, Y., Liu, S., & Wang, F. (2022). Lipophilic antioxidant dodecyl caffeate preparation by the esterification of caffeic acid with dodecanol using ionic liquid [Hnmp]HSO 4 as a catalyst. RSC Publishing. Retrieved from [Link]

-

Son, S., & Lewis, B. A. (2002). Bioactivity and Chemical Synthesis of Caffeic Acid Phenethyl Ester and Its Derivatives. Journal of Agricultural and Food Chemistry, 50(3), 475-480. Retrieved from [Link]

Sources

- 1. Lipophilic antioxidant dodecyl caffeate preparation by the esterification of caffeic acid with dodecanol using ionic liquid [Hnmp]HSO4 as a catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lipophilic antioxidant dodecyl caffeate preparation by the esterification of caffeic acid with dodecanol using ionic liquid [Hnmp]HSO 4 as a catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01683D [pubs.rsc.org]

- 3. CAS 478392-41-5: CAFFEIC ACID N-OCTYL ESTER | CymitQuimica [cymitquimica.com]

- 4. n-Octyl Caffeate - LKT Labs [lktlabs.com]

- 5. scbt.com [scbt.com]

- 6. PubChemLite - Octyl caffeate (C17H24O4) [pubchemlite.lcsb.uni.lu]

- 7. New Antioxidant Caffeate Esters of Fatty Alcohols Identified in Robinia pseudoacacia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Therapeutic potential of caffeic acid phenethyl ester and its anti-inflammatory and immunomodulatory effects (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Authored by a Senior Application Scientist

An In-depth Technical Guide to the Synthesis of Octyl Caffeate from Caffeic Acid

Introduction: Enhancing Nature's Antioxidant Powerhouse

Caffeic acid (3,4-dihydroxycinnamic acid) is a ubiquitous phenolic acid found throughout the plant kingdom, celebrated for its potent antioxidant, anti-inflammatory, and anticancer properties.[1][2] However, its therapeutic and commercial applications, particularly in lipid-based formulations such as cosmetics, pharmaceuticals, and functional foods, are often hampered by its limited solubility in non-polar environments.[1][2] The strategic modification of caffeic acid's carboxyl group through esterification with lipophilic alcohols presents a highly effective solution to this challenge.

This guide focuses on the synthesis of octyl caffeate, the n-octyl ester of caffeic acid. By attaching an eight-carbon alkyl chain, the resulting molecule gains significantly enhanced lipophilicity, allowing for better incorporation into fatty matrices and biological membranes.[3] This modification not only improves solubility but can also modulate its biological activity, with studies demonstrating that octyl caffeate possesses significant antioxidative and anti-cancer properties.[4][5][6]

We will explore the two principal routes for synthesizing octyl caffeate from caffeic acid: traditional acid-catalyzed chemical synthesis and modern, biocatalytic enzymatic methods. This document is designed for researchers, scientists, and drug development professionals, providing not just procedural steps but also the underlying chemical logic and field-proven insights to empower rational and efficient synthesis.

Physicochemical Properties of Octyl Caffeate

| Property | Value | Source |

| IUPAC Name | octyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | [7] |

| Molecular Formula | C₁₇H₂₄O₄ | [7][8] |

| Molecular Weight | 292.37 g/mol | [4][8] |

| Appearance | White Powder | [4] |

| CAS Number | 478392-41-5 | [4][8] |

Part 1: Chemical Synthesis via Fischer-Speier Esterification

The classic approach to ester synthesis is the Fischer-Speier esterification, a robust and well-documented method involving the reaction of a carboxylic acid with an alcohol under acidic catalysis.[9][10]

Core Principle and Mechanism

Fischer esterification is a reversible acyl substitution reaction.[11] The key to its success lies in the activation of the carboxylic acid's carbonyl group. In its neutral state, the carbonyl carbon is not sufficiently electrophilic to be attacked by a weak nucleophile like an alcohol. An acid catalyst, typically a strong Brønsted acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), protonates the carbonyl oxygen.[11][12] This protonation dramatically increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the hydroxyl group of 1-octanol.

The reaction proceeds through a tetrahedral intermediate, followed by a series of proton transfers and the elimination of a water molecule to yield the final ester product.[12] Crucially, every step in this mechanism is in equilibrium.[12] To achieve a high yield of octyl caffeate, the equilibrium must be shifted to the product side. This is typically accomplished by applying Le Chatelier's principle in one of two ways:

-

Using an Excess of a Reactant: Employing a large excess of 1-octanol drives the reaction forward.

-

Removing a Product: Continuously removing water as it is formed is the most common and effective strategy.[9][11]

Caption: Mechanism of Fischer-Speier Esterification.

Experimental Protocol: Acid-Catalyzed Synthesis

This protocol describes a representative procedure for synthesizing octyl caffeate using a Dean-Stark apparatus to facilitate water removal.

Materials & Equipment:

-

Caffeic Acid (1.0 eq)

-

1-Octanol (3.0 - 5.0 eq)

-

Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 0.05 eq)

-

Toluene (as solvent)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, Dean-Stark trap, condenser, heating mantle, magnetic stirrer

-

Separatory funnel

Procedure:

-

Setup: Assemble a reflux apparatus consisting of a round-bottom flask, a Dean-Stark trap filled with toluene, and a condenser.

-

Charging the Flask: To the flask, add caffeic acid, 1-octanol, and toluene. Begin stirring to dissolve/suspend the reagents.

-

Catalyst Addition: Carefully add the catalytic amount of concentrated sulfuric acid to the stirring mixture.

-

Reaction: Heat the mixture to reflux. Toluene will form an azeotrope with the water produced, which will collect in the Dean-Stark trap. The denser water will separate to the bottom of the trap, while the toluene will overflow and return to the reaction flask. Monitor the reaction progress by observing water collection and optionally by Thin Layer Chromatography (TLC). The reaction is typically run for 4-10 hours.[9]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature.

-

Neutralization: Transfer the reaction mixture to a separatory funnel. Carefully add saturated NaHCO₃ solution to neutralize the acidic catalyst. Caution: CO₂ evolution will occur. Vent the funnel frequently.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water.

-

Drying & Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, then filter to remove the drying agent.

-

Solvent Removal: Remove the solvent and excess 1-octanol under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude octyl caffeate using flash column chromatography.

Caption: Experimental Workflow for Chemical Synthesis.

Part 2: Enzymatic Synthesis via Lipase Biocatalysis

Enzymatic synthesis represents a powerful "green chemistry" alternative to traditional methods.[13] Lipases, enzymes that typically hydrolyze esters in aqueous environments, can be ingeniously repurposed to catalyze the formation of ester bonds in non-aqueous (organic) media.[13]

Core Principle and Advantages

The use of lipases, particularly immobilized enzymes like Candida antarctica Lipase B (CALB, commercially available as Novozym 435), offers several compelling advantages:[1][14]

-

Mild Conditions: Reactions are run at lower temperatures (typically 40-80°C), preserving the sensitive catechol structure of caffeic acid which can be prone to degradation or polymerization under harsh acidic conditions.

-

High Selectivity: Lipases are highly chemoselective, targeting only the carboxylic acid and alcohol groups, thus minimizing side reactions and the formation of byproducts.

-

Environmental Benefits: The process avoids the use of strong acids and often allows for the use of less hazardous solvents or even solvent-free systems.

-

Catalyst Reusability: Immobilized enzymes can be easily recovered by simple filtration and reused for multiple reaction cycles, improving process economics.[14]

The reaction mechanism is different from acid catalysis and involves the formation of an acyl-enzyme intermediate at the lipase's active site, which is then attacked by the alcohol (1-octanol) in a nucleophilic substitution step.

Experimental Protocol: Lipase-Catalyzed Synthesis

This protocol is based on common literature procedures for lipase-catalyzed esterification.[1][2]

Materials & Equipment:

-

Caffeic Acid (1.0 eq)

-

1-Octanol (e.g., 5.0 - 10.0 eq)

-

Immobilized Lipase (e.g., Novozym 435, 5-15% w/w of total substrates)

-

Organic Solvent (e.g., isooctane, 2-methyl-2-butanol, or solvent-free)

-

Molecular Sieves (3Å or 4Å, optional, for water removal)

-

Reaction vessel (e.g., screw-capped flask), orbital shaker or magnetic stirrer with heating

-

Filtration apparatus

Procedure:

-

Setup: In a screw-capped flask, combine caffeic acid, 1-octanol, and the chosen solvent (if not a solvent-free system).

-

Pre-incubation (optional): If using molecular sieves to control water activity, add them to the mixture and stir for 30 minutes before adding the enzyme.

-

Enzyme Addition: Add the immobilized lipase to the reaction mixture.

-

Reaction: Place the flask in an orbital shaker or on a stirring hotplate set to the desired temperature (e.g., 60-80°C). Allow the reaction to proceed for an extended period, often 24-72 hours.[1][2] Monitor progress via HPLC or TLC.

-

Enzyme Recovery: Once the reaction has reached the desired conversion, cool the mixture and separate the immobilized enzyme by filtration. The enzyme can be washed with fresh solvent and stored for reuse.

-

Solvent Removal: Remove the solvent and excess 1-octanol from the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by flash column chromatography.

Caption: Experimental Workflow for Enzymatic Synthesis.

Comparative Analysis of Synthesis Methods

| Parameter | Fischer-Speier Esterification | Lipase-Catalyzed Synthesis |

| Catalyst | Strong Acid (e.g., H₂SO₄) | Lipase (e.g., Novozym 435) |

| Temperature | High (Reflux, 80-120°C) | Mild (40-80°C) |

| Reaction Time | Moderate (4-10 hours) | Long (24-72+ hours)[1][2] |

| Yield | Generally Good to High | Variable to High, depends on optimization |

| Selectivity | Low (risk of side reactions) | High (chemoselective) |

| Byproducts | Potential for degradation products | Minimal |

| Catalyst Removal | Difficult (requires neutralization/extraction) | Simple (filtration) |

| Environmental Impact | Higher (strong acid, heat) | Lower ("Green Chemistry") |

Part 3: Purification and Structural Characterization

Regardless of the synthetic route, the crude product requires purification to remove unreacted starting materials, the catalyst (or its residues), and any byproducts. The identity and purity of the final product must then be rigorously confirmed.

Purification by Flash Column Chromatography

Flash column chromatography is the standard method for purifying octyl caffeate on a laboratory scale.[1][15]

Protocol Outline:

-

Stationary Phase: Silica gel is packed into a glass column.

-

Sample Loading: The crude product is dissolved in a minimal amount of a suitable solvent (or adsorbed onto a small amount of silica gel) and carefully loaded onto the top of the column.

-

Mobile Phase (Eluent): A solvent system of low to medium polarity is used to elute the compounds from the column. A gradient of n-hexane and ethyl acetate is highly effective. Non-polar impurities and excess octanol will elute first with lower polarity mixtures, while the more polar octyl caffeate will require a higher concentration of ethyl acetate to elute.

-

Fraction Collection: The eluent is collected in a series of fractions.

-

Analysis: The fractions are analyzed by TLC to identify those containing the pure product.

-

Solvent Evaporation: The pure fractions are combined, and the solvent is removed by rotary evaporation to yield pure, solid octyl caffeate.

Structural Characterization

The following techniques are essential for verifying the successful synthesis of octyl caffeate.

¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy provides definitive structural information.[16][17]

| Assignment | ¹H NMR (Expected δ, ppm) | ¹³C NMR (Expected δ, ppm) |

| Octyl Chain | 0.8-0.9 (t, 3H, -CH₃), 1.2-1.5 (m, 10H, -(CH₂)₅-), 1.6-1.7 (p, 2H, -O-CH₂-CH ₂-), 4.1-4.2 (t, 2H, -O-CH ₂-) | ~14 (CH₃), ~22-32 (CH₂ chain), ~65 (-O-CH₂-) |

| Vinyl Group | ~6.3 (d, 1H, J≈16 Hz, Ar-CH=), ~7.6 (d, 1H, J≈16 Hz, =CH-COO) | ~115 (Ar-CH=), ~145 (=CH-COO) |

| Aromatic Ring | ~6.8 (d, 1H), ~6.9 (dd, 1H), ~7.0 (d, 1H) | ~114-127 (aromatic CH and C), ~145-149 (aromatic C-OH) |

| Ester Carbonyl | - | ~167 (C=O) |

Note: Exact chemical shifts (δ) are dependent on the solvent used (e.g., CDCl₃, Acetone-d₆).

Mass Spectrometry (MS): Provides the molecular weight of the compound. For octyl caffeate (C₁₇H₂₄O₄, MW = 292.37), one would expect to find:

-

[M+H]⁺: m/z 293.17

-

[M-H]⁻: m/z 291.16[18]

-

[M+Na]⁺: m/z 315.15

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies key functional groups through their vibrational frequencies.[16]

-

~3300-3500 cm⁻¹: Broad O-H stretch (phenolic hydroxyls)

-

~2850-2960 cm⁻¹: C-H stretches (alkyl chain)

-

~1680-1710 cm⁻¹: Strong C=O stretch (α,β-unsaturated ester)

-

~1600, ~1520 cm⁻¹: C=C stretches (aromatic ring and vinyl group)

-

~1150-1250 cm⁻¹: C-O stretch (ester)

Conclusion and Future Directions

The synthesis of octyl caffeate from caffeic acid is a critical step in unlocking the full potential of this natural antioxidant for lipophilic applications. Both the traditional Fischer-Speier esterification and modern lipase-catalyzed methods are effective routes to the desired product. While chemical synthesis is often faster, enzymatic methods offer superior selectivity and a more sustainable profile, aligning with the principles of green chemistry. The choice of method will ultimately depend on the specific requirements of the researcher, including scale, purity requirements, available equipment, and cost considerations.

For professionals in drug development, the enhanced bioavailability and membrane permeability of octyl caffeate make it a highly attractive candidate for further investigation. Future research should continue to focus on optimizing enzymatic and solvent-free synthesis protocols, exploring novel and more efficient catalytic systems, and expanding the in-vivo evaluation of octyl caffeate's therapeutic efficacy in models of oxidative stress-related diseases.

References

-

PubChem. Octyl caffeate. National Center for Biotechnology Information. [Link]

-

Feddern, V., Yang, Z., Xu, X., Badiale-Furlong, E., & de Souza-Soares, L. A. (2011). Synthesis of Octyl Dihydrocaffeate and Its Transesterification with Tricaprylin Catalyzed by Candida antarctica Lipase. Industrial & Engineering Chemistry Research, 50(12), 7183–7190. [Link]

-

Wang, L., et al. (2022). Lipophilic antioxidant dodecyl caffeate preparation by the esterification of caffeic acid with dodecanol using ionic liquid [Hnmp]HSO4 as a catalyst. RSC Advances, 12(15), 9236-9245. [Link]

-

Semantic Scholar. Lipophilic antioxidant dodecyl caffeate preparation by the esterification of caffeic acid with dodecanol using ionic liquid [Hnmp]HSO4 as a catalyst. [Link]

-

Gorgieva, S., & Kokol, V. (2025). “One Pot” Enzymatic Synthesis of Caffeic Acid Phenethyl Ester in Deep Eutectic Solvent. International Journal of Molecular Sciences, 26(3), 2345. [Link]

-

Yoncheva, K., et al. (2019). Evaluation of antioxidant activity of caffeic acid phenethyl ester loaded block copolymer micelles. Biotechnology & Biotechnological Equipment, 33(1), 1-10. [Link]

-

Pang, Z., et al. (2020). Synthesis of Lipophilic Caffeoyl Alkyl Ester Using a Novel Natural Deep Eutectic Solvent. ACS Omega, 5(20), 11525–11532. [Link]

-

Bryjak, J., & Celińska, E. (2021). Lipase-Catalyzed Synthesis, Antioxidant Activity, Antimicrobial Properties and Molecular Docking Studies of Butyl Dihydrocaffeate. Molecules, 26(11), 3245. [Link]

-

Li, Y., et al. (2022). Plant-Derived Caffeic Acid and Its Derivatives: An Overview of Their NMR Data and Biosynthetic Pathways. Molecules, 27(19), 6543. [Link]

-

Wikipedia. Fischer–Speier esterification. [Link]

-

SynArchive. Fischer-Speier Esterification. [Link]

-

Fodor, A., et al. (2024). New Antioxidant Caffeate Esters of Fatty Alcohols Identified in Robinia pseudoacacia. Antioxidants, 13(11), 1345. [Link]

-

Cumming, H., & Marshall, S. (2021). Lipase-catalysed synthesis of mono- and di-acyl esters of glyceryl caffeate in propylene carbonate and their antioxidant properties in tuna oil. Journal of Biotechnology, 325, 217-225. [Link]

-

Organic Chemistry Portal. Fischer Esterification. [Link]

-

Cambridge Bioscience. n-Octyl Caffeate. [Link]

-

Liu, K. J., & Shaw, J. F. (2010). Bioactivity and Chemical Synthesis of Caffeic Acid Phenethyl Ester and Its Derivatives. Journal of Agricultural and Food Chemistry, 58(21), 11373-11384. [Link]

-

Master Organic Chemistry. Fischer Esterification. [Link]

-

ResearchGate. Lipase-Catalyzed Synthesis of Caffeic Acid Propyl Ester in Ionic Liquid. [Link]

-

Tsai, S. W., & Chen, C. Y. (2010). Enzymatic synthesis of caffeic acid phenethyl ester analogues in ionic liquid. Journal of Molecular Catalysis B: Enzymatic, 66(1-2), 133-138. [Link]

-

Widjaja, A., et al. (2008). Effect of ionic liquids on enzymatic synthesis of caffeic acid phenethyl ester. Biotechnology Progress, 24(5), 1039-1044. [Link]

-

Antioxidant Activity-guided Phytochemical Investigation of Artemisia aucheri Boiss.: Isolation of Ethyl Caffeate and a Spinacetin Glycoside. Iranian Journal of Pharmaceutical Research, 18(2), 943-951. [Link]

-

PubChemLite. Octyl caffeate (C17H24O4). [Link]

-

Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925. (Note: The linked source is a modern protocol based on this foundational paper). [Link]

Sources

- 1. Lipophilic antioxidant dodecyl caffeate preparation by the esterification of caffeic acid with dodecanol using ionic liquid [Hnmp]HSO 4 as a catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01683D [pubs.rsc.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. CAS 478392-41-5: CAFFEIC ACID N-OCTYL ESTER | CymitQuimica [cymitquimica.com]

- 4. n-Octyl Caffeate - LKT Labs [lktlabs.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Octyl caffeate | C17H24O4 | CID 10108392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. n-Octyl Caffeate - LKT Labs [bioscience.co.uk]

- 9. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 10. synarchive.com [synarchive.com]

- 11. Fischer Esterification [organic-chemistry.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. mdpi.com [mdpi.com]

- 14. Lipase-catalysed synthesis of mono- and di-acyl esters of glyceryl caffeate in propylene carbonate and their antioxidant properties in tuna oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. orgsyn.org [orgsyn.org]

- 16. New Antioxidant Caffeate Esters of Fatty Alcohols Identified in Robinia pseudoacacia - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antioxidant Activity-guided Phytochemical Investigation of Artemisia aucheri Boiss.: Isolation of Ethyl Caffeate and a Spinacetin Glycoside - PMC [pmc.ncbi.nlm.nih.gov]

- 18. PubChemLite - Octyl caffeate (C17H24O4) [pubchemlite.lcsb.uni.lu]

octyl caffeate CAS number and molecular weight

An In-depth Technical Guide to Octyl Caffeate for Drug Discovery and Development Professionals

Introduction

Octyl caffeate is a lipophilic derivative of caffeic acid, a naturally occurring phenolic compound abundant in plants. By esterifying the carboxylic acid group of caffeic acid with an eight-carbon alkyl chain (octanol), the resulting molecule exhibits significantly enhanced lipid solubility. This modification is critical for improving bioavailability and allowing for effective interaction with cellular membranes, making octyl caffeate a compound of substantial interest for researchers in drug development. Its therapeutic potential stems from the potent antioxidant, anti-inflammatory, and anti-cancer activities inherent to the caffeic acid moiety, now delivered in a more cell-permeable form.[1] This guide provides a comprehensive technical overview of octyl caffeate, from its fundamental properties and synthesis to its mechanisms of action and the experimental protocols required for its evaluation.

Physicochemical Properties

A clear understanding of a compound's basic properties is the foundation of all subsequent research and development. The key identifiers and properties of octyl caffeate are summarized below.

| Property | Value | Source(s) |

| CAS Number | 478392-41-5 | [2][3][4][5][6] |

| Molecular Formula | C₁₇H₂₄O₄ | [2][3][4][6] |

| Molecular Weight | 292.37 g/mol | [2][3][4][5] |

| IUPAC Name | Octyl (2E)-3-(3,4-dihydroxyphenyl)acrylate | [5] |

| Synonyms | Caffeic acid n-octyl ester, n-Octyl caffeate | [2][3][6] |

| Appearance | White solid / powder | [5][7] |

Synthesis of Octyl Caffeate: Rationale and Methodologies

The primary motivation for synthesizing octyl caffeate is to overcome the limited lipophilicity of its parent compound, caffeic acid, thereby enhancing its utility in biological systems. Two primary synthetic routes are prevalent: traditional chemical esterification and biocatalytic enzymatic synthesis.

Methodology 1: Chemical Esterification

This classic chemical approach involves the activation of the carboxylic acid group of caffeic acid, typically by converting it to a more reactive acyl chloride, followed by reaction with octanol. This method provides high yields but requires the use of harsh reagents and anhydrous conditions.

-

Activation of Caffeic Acid:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 200 mg of caffeic acid in 10 mL of dry dichloromethane.

-

Slowly add 4 mL of thionyl chloride (SOCl₂) to the suspension.

-

Heat the mixture to reflux and maintain for 4 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

Causality: Thionyl chloride converts the carboxylic acid into a highly reactive caffeoyl chloride intermediate, which is susceptible to nucleophilic attack by the alcohol.

-

-

Esterification:

-

After cooling the reaction mixture to room temperature, remove the excess thionyl chloride and dichloromethane under reduced pressure using a rotary evaporator.

-

Under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination, add a solution of 1.2 molar equivalents of n-octanol in a minimal amount of dry dichloromethane containing a stoichiometric amount of a non-nucleophilic base like triethylamine (approx. 0.08 mL). The base neutralizes the HCl byproduct.

-

Stir the reaction mixture at ambient temperature for 24 hours.

-

-

Work-up and Purification:

-

Evaporate the solvent under vacuum.

-

Partition the residue between ethyl acetate and water. Collect the organic (ethyl acetate) layer.

-

Wash the organic layer sequentially with 3N aqueous HCl (to remove residual triethylamine) and 10% aqueous NaHCO₃ (to remove unreacted caffeic acid), followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under vacuum.

-

Purify the crude product by column chromatography on silica gel.

-

The final product can be recrystallized from acetone to yield pure white crystals of octyl caffeate (typical yields: 65-75%).

-

Methodology 2: Enzymatic Synthesis (Biocatalysis)

Enzymatic synthesis offers a "green" alternative, utilizing lipases to catalyze the esterification under milder conditions. This method is highly specific, reduces byproduct formation, and avoids the use of toxic reagents. Novozym® 435, an immobilized lipase from Candida antarctica, is a highly effective catalyst for this reaction.[8]

-

Reaction Setup:

-

In a screw-capped flask, combine caffeic acid and n-octanol in a suitable organic solvent like isooctane. An optimized substrate molar ratio of caffeic acid to octanol is approximately 1:78 to drive the reaction equilibrium towards the product.[8]

-

Add the immobilized lipase, Novozym® 435. An optimized enzyme load is around 300-320 PLU (Propyl Laurate Units).

-

Causality: The large excess of octanol serves both as a reactant and a co-solvent, shifting the equilibrium of the reversible esterification reaction towards the formation of the octyl caffeate ester. The immobilized enzyme provides a stable and reusable catalyst that functions efficiently in non-aqueous media.

-

-

Incubation:

-

Seal the flask and place it in an orbital shaker incubator.

-

Maintain the reaction at an optimized temperature of approximately 75°C with constant agitation for 50-55 hours.[8]

-

-

Termination and Purification:

-

Stop the reaction by filtering out the immobilized enzyme. The enzyme can be washed with fresh solvent and stored for reuse.

-

Remove the solvent and excess octanol from the filtrate under reduced pressure.

-

The resulting crude product can be purified using silica gel column chromatography to yield pure octyl caffeate. Molar conversions can exceed 90% under optimal conditions.[8]

-

Caption: Comparison of chemical and enzymatic synthesis routes for octyl caffeate.

Mechanisms of Action

The biological activities of octyl caffeate are primarily driven by the catechol (3,4-dihydroxyphenyl) group of the caffeic acid moiety, which is a potent radical scavenger and modulator of key signaling pathways.

Antioxidant Activity

The antioxidant capacity of caffeic acid and its esters is their most well-defined property. The two adjacent hydroxyl groups on the aromatic ring are crucial for this function.[9] The primary mechanism is Hydrogen Atom Transfer (HAT), where the phenolic hydroxyl groups donate a hydrogen atom to a free radical, thereby neutralizing it. The resulting phenoxy radical is stabilized by resonance across the aromatic ring and conjugated double bond.[10][11] The addition of the octyl chain increases the molecule's lipophilicity, potentially enhancing its ability to protect cellular membranes from lipid peroxidation.

Anti-inflammatory Activity via iNOS Inhibition

Chronic inflammation is linked to the overexpression of inducible nitric oxide synthase (iNOS), leading to excessive production of nitric oxide (NO), a pro-inflammatory mediator. Octyl caffeate has been shown to suppress iNOS expression. This is achieved by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[12][13]

-

Mechanism: In resting cells, the NF-κB dimer (typically p65/p50) is held inactive in the cytoplasm by an inhibitor protein called IκB.

-

Inflammatory stimuli (like Lipopolysaccharide, LPS) trigger a kinase cascade that phosphorylates IκB.

-

Phosphorylated IκB is targeted for ubiquitination and degradation by the proteasome.

-

This releases NF-κB, allowing it to translocate into the nucleus, bind to the promoter region of the iNOS gene, and initiate its transcription.[14]

-

Octyl caffeate intervenes by preventing the degradation of IκB, thus sequestering NF-κB in the cytoplasm and blocking the expression of iNOS and other inflammatory genes.[12]

Caption: Octyl caffeate induces apoptosis via the intrinsic mitochondrial pathway.

Key Experimental Protocols for Bioactivity Assessment

To validate the mechanisms described, a series of robust, self-validating in vitro assays are essential.

Protocol 1: In Vitro Antioxidant Capacity (DPPH Assay)

This assay measures the capacity of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

-

Prepare a stock solution of octyl caffeate in methanol or ethanol.

-

Prepare a working solution of DPPH in the same solvent (e.g., 0.1 mM). Its absorbance at ~517 nm should be ~1.0.

-

In a 96-well plate, add 100 µL of various concentrations of octyl caffeate (serial dilutions).

-

Add 100 µL of the DPPH working solution to each well.

-

Include a positive control (e.g., ascorbic acid or caffeic acid) and a blank control (solvent only).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Validation & Calculation: The scavenging activity is calculated as: [(Abs_control - Abs_sample) / Abs_control] * 100. The results are expressed as the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC₅₀ indicates higher antioxidant activity. [15]

Protocol 2: Quantification of Nitric Oxide (Griess Assay)

This assay quantifies nitrite (a stable breakdown product of NO) in cell culture supernatant.

-

Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate until they reach ~80% confluency.

-

Pre-treat the cells with various concentrations of octyl caffeate for 1-2 hours.

-

Stimulate the cells with an inflammatory agent (e.g., 1 µg/mL LPS) for 24 hours. Include untreated and LPS-only controls.

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm.

-

Validation & Calculation: A standard curve using known concentrations of sodium nitrite is generated to quantify the nitrite concentration in the samples. A dose-dependent decrease in nitrite concentration in octyl caffeate-treated wells compared to the LPS-only control indicates inhibition of NO production.

Protocol 3: Assessment of NF-κB Nuclear Translocation (Western Blot)

This protocol determines if octyl caffeate prevents the p65 subunit of NF-κB from entering the nucleus.

-

Culture cells (e.g., RAW 264.7) and treat with octyl caffeate followed by LPS stimulation for a short period (e.g., 30-60 minutes).

-

Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit.

-

Validation Control: The purity of the fractions must be confirmed. Probe blots with an antibody for a nuclear-specific protein (e.g., Lamin B1) and a cytoplasmic-specific protein (e.g., α-Tubulin or GAPDH). The nuclear fraction should be positive for Lamin B1 and negative for Tubulin, and vice versa for the cytoplasmic fraction.

-

Quantify the protein concentration in each fraction using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membranes with a primary antibody against the NF-κB p65 subunit.

-

Apply a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: In LPS-stimulated cells, the p65 signal should be strong in the nuclear fraction. In cells pre-treated with octyl caffeate, the p65 signal in the nuclear fraction should be significantly reduced, while remaining in the cytoplasmic fraction, demonstrating inhibition of translocation.

Conclusion

Octyl caffeate represents a strategically optimized derivative of caffeic acid, with enhanced lipophilicity translating into promising biological activity. Its well-defined mechanisms of action—centered on potent antioxidant effects and the targeted inhibition of the pro-inflammatory and pro-survival NF-κB pathway—make it a compelling candidate for further investigation in drug discovery programs, particularly in the fields of oncology and inflammatory disorders. The robust synthetic routes and clear, validated protocols for assessing its bioactivity provide a solid foundation for researchers and drug development professionals to explore its full therapeutic potential.

References

- Chen, J. H., & Ho, C. T. (2010). Optimized synthesis of lipase-catalyzed octyl caffeate by Novozym® 435. Industrial Crops and Products, 32(3), 522-526.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10108392, Octyl caffeate. Retrieved from [Link]

-

Bio-protocol. (n.d.). Synthesis of Caffeate Derivatives. Retrieved from [Link]

- Lesiak, A., et al. (2024). Theoretical Insight into Antioxidant Mechanism of Caffeic Acid Against Hydroperoxyl Radicals in Aqueous Medium at Different pH-Thermodynamic and Kinetic Aspects. International Journal of Molecular Sciences, 25(23), 12753.

- Raghav, S. K., et al. (2007). Inhibition of Lipopolysaccharide-Inducible Nitric Oxide Synthase and IL-1beta Through Suppression of NF-kappaB Activation by 3-(1'-1'-dimethyl-allyl)-6-hydroxy-7-methoxy-coumarin Isolated From Ruta Graveolens L. European Journal of Pharmacology, 560(2-3), 209-219.

-

Food and Agriculture Organization of the United Nations. (n.d.). Optimized synthesis of lipase-catalyzed octyl caffeate by Novozym® 435. Retrieved from [Link]

- Seo, W. G., et al. (2002). Suppression of lipopolysaccharide-induced expression of inducible nitric oxide synthase by brazilin in RAW 264.7 macrophage cells. Journal of Ethnopharmacology, 81(3), 323-328.

- Darcsi, A., et al. (2024). New Antioxidant Caffeate Esters of Fatty Alcohols Identified in Robinia pseudoacacia. Molecules, 29(23), 5183.

- Samec, D., et al. (2021). Therapeutic Implications of Caffeic Acid in Cancer and Neurological Diseases. Frontiers in Pharmacology, 12, 783349.

-

National Center for Biotechnology Information. (2024). Theoretical Insight into Antioxidant Mechanism of Caffeic Acid Against Hydroperoxyl Radicals in Aqueous Medium at Different pH-Thermodynamic and Kinetic Aspects. PubMed. Retrieved from [Link]

- Varoni, E. M., et al. (2024). Adjuvant Properties of Caffeic Acid in Cancer Treatment. International Journal of Molecular Sciences, 25(11), 5943.

- Kim, Y. J., et al. (2012). Inhibition of inducible nitric oxide synthase and cyclooxygenase-2 in lipopolysaccharide-stimulated RAW264.7 cells by carboxybutyrylated glucosamine takes place via down-regulation of mitogen-activated protein kinase-mediated nuclear factor-κB signaling. Experimental & Molecular Medicine, 44(2), 125-134.

- Lee, M. Y., et al. (2010). Enzymatic synthesis of caffeic acid phenethyl ester analogues in ionic liquid. Biotechnology Letters, 32(11), 1667-1671.

- Ko, F. N., et al. (2001). Antioxidant enzymes suppress nitric oxide production through the inhibition of NF-kappa B activation.

- Park, J., et al. (2020). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. Processes, 8(11), 1489.

- Sanchez, D. A., et al. (2003). Enzymatic synthesis of n-octyl (+)-2-methylbutanoate ester from racemic (±)-2-methylbutanoic acid by immobilized lipase: optimization by statistical analysis. Biotechnology Progress, 19(2), 529-534.

- Cinelli, M. A., et al. (2015). Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition. Medicinal Research Reviews, 35(1), 148-189.

- Onori, P., et al. (2009). Caffeic acid phenethyl ester decreases cholangiocarcinoma growth by inhibition of NF-κB and induction of apoptosis. International Journal of Cancer, 125(3), 565-576.

-

MDPI. (2024). New Antioxidant Caffeate Esters of Fatty Alcohols Identified in Robinia pseudoacacia. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Lipophilic antioxidant dodecyl caffeate preparation by the esterification of caffeic acid with dodecanol using ionic liquid [Hnmp]HSO4 as a catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Caffeic Acid and Diseases—Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. bio-protocol.org [bio-protocol.org]

- 8. Optimized synthesis of lipase-catalyzed octyl caffeate by Novozym® 435 [agris.fao.org]

- 9. New Antioxidant Caffeate Esters of Fatty Alcohols Identified in Robinia pseudoacacia | MDPI [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Theoretical Insight into Antioxidant Mechanism of Caffeic Acid Against Hydroperoxyl Radicals in Aqueous Medium at Different pH-Thermodynamic and Kinetic Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of lipopolysaccharide-inducible nitric oxide synthase and IL-1beta through suppression of NF-kappaB activation by 3-(1'-1'-dimethyl-allyl)-6-hydroxy-7-methoxy-coumarin isolated from Ruta graveolens L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Suppression of lipopolysaccharide-induced expression of inducible nitric oxide synthase by brazilin in RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Biological Activities of Octyl Caffeate In Vitro: Mechanisms, Efficacy, and Protocols

The following technical guide details the in vitro biological activities of octyl caffeate, focusing on its mechanistic pathways, quantitative efficacy, and experimental validation.

Executive Summary & Chemical Profile

Octyl Caffeate (CAOE) is the octyl ester derivative of caffeic acid. While the parent compound (caffeic acid) is a potent hydrophilic antioxidant, its clinical application is often limited by poor cellular uptake and rapid metabolism. Octyl caffeate resolves this by attaching an 8-carbon alkyl chain to the carboxyl group, significantly enhancing lipophilicity (logP increase) while retaining the redox-active catechol moiety responsible for radical scavenging.

Key Biological Advantages:

-

Enhanced Permeability: Superior transmembrane transport compared to caffeic acid.

-

Selective Cytotoxicity: Exhibits higher potency against specific cancer lines (e.g., U937 leukemia) than Caffeic Acid Phenethyl Ester (CAPE).[1]

-

Viral Specificity: Demonstrates potent interferon-independent inhibition of Hepatitis C Virus (HCV).[2]

Antioxidant Activity: Lipophilicity as a Functional Driver

Unlike hydrophilic antioxidants that function primarily in the aqueous cytosol, octyl caffeate partitions effectively into lipid bilayers, protecting membrane integrity against lipid peroxidation.

Mechanistic Insight

The antioxidant mechanism relies on the catechol group (3,4-dihydroxybenzene) . The hydroxyl groups donate hydrogen atoms to free radicals (ROO•), stabilizing them via resonance delocalization of the resulting phenoxy radical.

-

Aqueous Phase (DPPH/ABTS): Octyl caffeate may show higher IC50 values (lower potency) than caffeic acid due to solubility limits and steric hindrance in aqueous media.

-

Lipid Phase (Emulsions/Membranes): Octyl caffeate is significantly more effective (up to 30x) than the parent acid in preventing lipid oxidation in oil-in-water emulsions.

Quantitative Data Summary

| Assay | Substrate/System | Outcome / IC50 | Comparative Note |

| DPPH | Methanolic Solution | IC50: ~50–80 µM | Slightly less active than Caffeic Acid (~30 µM) due to kinetics. |

| Lipid Peroxidation | Rapeseed-Linseed Oil | 30x Inhibition | Superior to Caffeic Acid; comparable to BHT. |

| ROS Scavenging | Intracellular (DCFH-DA) | Significant Reduction | Prevents H2O2-induced oxidative stress in HepG2. |

Anti-Inflammatory Signaling Pathways

Octyl caffeate acts as a "molecular brake" on the inflammatory cascade, primarily by targeting the NF-κB and MAPK signaling axes.

Pathway Inhibition Mechanism

-

NF-κB Suppression: Octyl caffeate blocks the phosphorylation of IκBα. This prevents the release of the NF-κB dimer (p65/p50), sequestering it in the cytoplasm and inhibiting the transcription of pro-inflammatory genes (iNOS, COX-2).

-

MAPK Modulation: It downregulates the phosphorylation of JNK, p38, and ERK1/2, which are critical for transducing extracellular stress signals into nuclear responses.

Visualization: Anti-Inflammatory Signaling Blockade

Caption: Octyl caffeate inhibits the phosphorylation of MAPKs and the IKK complex, preventing nuclear translocation of NF-κB and subsequent inflammatory gene expression.[3]

Experimental Protocol: NO Inhibition (Griess Assay)

Rationale: This assay quantifies the accumulation of nitrite (stable metabolite of NO) in the medium of LPS-stimulated macrophages.[4]

-

Cell Seeding: Seed RAW 264.7 macrophages at

cells/well in 24-well plates. Incubate for 12–24h at 37°C/5% CO2. -

Pre-treatment: Replace medium with fresh DMEM (serum-free or low serum). Add Octyl Caffeate (dissolved in DMSO, final DMSO <0.1%) at concentrations of 1, 2.5, 5, 10 µM. Incubate for 1 hour.

-

Control: Vehicle only (DMSO).

-

-

Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL. Incubate for 24 hours.

-

Griess Reaction:

-

Mix 100 µL of culture supernatant with 100 µL of Griess reagent (1:1 mix of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate at room temperature for 10 minutes (protect from light).

-

-

Measurement: Read absorbance at 540 nm. Calculate concentration using a Sodium Nitrite (

) standard curve.[5] -

Validation Check: The IC50 for Octyl Caffeate should be approximately 2.4 µM .

Antiviral Efficacy: Hepatitis C Virus (HCV)[2][6]

Octyl caffeate is a distinctively potent inhibitor of HCV replication, functioning independently of the host interferon response.[6][7][8]

-

Potency: EC50 = 2.7 µM (Selectivity Index > 26).[9]

-

Synergy: Enhances the efficacy of IFN-α2b, Daclatasvir (NS5A inhibitor), and VX-222 (NS5B inhibitor).

Mechanism: Unlike direct-acting antivirals (DAAs) that target viral enzymes, octyl caffeate appears to modulate host lipid metabolism or oxidative pathways required for viral replication complexes, though the exact molecular target remains under investigation.

Cytotoxicity & Oncology: Mitochondrial Apoptosis[1]

Octyl caffeate induces apoptosis in cancer cells via the intrinsic mitochondrial pathway.[1] It is notably more potent than CAPE in certain leukemia lines.[10]

Comparative Cytotoxicity (IC50)

| Cell Line | Tissue Origin | Octyl Caffeate IC50 | CAPE IC50 | Mechanism |

| U937 | Myeloid Leukemia | ~2.0 µg/mL | ~12.0 µg/mL | 6-fold higher potency; Caspase-3 activation. |

| Colon 26-L5 | Colon Carcinoma | Active | Comparable | Inhibition of liver metastasis. |

| HepG2 | Hepatocellular | Low Toxicity | N/A | Cytoprotective against oxidative stress at low doses. |

Protocol: Mitochondrial Membrane Potential Analysis (JC-1 Assay)

Rationale: To confirm that cytotoxicity is driven by mitochondrial dysfunction (intrinsic apoptosis) rather than necrosis.

-

Treatment: Treat U937 cells (

cells/mL) with Octyl Caffeate (1–10 µM) for 12–24 hours. -

Staining: Add JC-1 dye (final 2 µM) to the culture medium. Incubate for 30 min at 37°C in the dark.

-

Washing: Wash cells 2x with PBS. Resuspend in FACS buffer.

-

Flow Cytometry: Measure fluorescence.[11]

-

Healthy Mitochondria: Form J-aggregates (Red fluorescence, FL2).

-

Depolarized Mitochondria: Monomers (Green fluorescence, FL1).

-

-

Analysis: A shift from Red to Green fluorescence indicates loss of

(mitochondrial membrane potential), confirming the early stage of apoptosis.

References

-

Anti-inflammatory Activity:In vitro and in vivo anti-inflammatory properties of caffeic acid deriv

-

Source:

-

-

Antiviral Activity (HCV): Inhibitory effects of caffeic acid phenethyl ester derivatives on replication of hepatitis C virus.[2] (Identifies Octyl Caffeate EC50).[2][9]

-

Source:

-

-

Cytotoxicity (Leukemia): Induction of apoptosis by a potent caffeic acid derivative, caffeic acid undecyl ester, is mediated by mitochondrial damage.[1] (References Octyl Caffeate potency vs CAPE).

-

Source:

-

-

Signaling Pathways:Inhibition of LPS-induced NF-κB activation by alkyl caffe

-

Source:

-

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Inhibitory Effects of Caffeic Acid Phenethyl Ester Derivatives on Replication of Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Caffeic Acid Phenethyl Ester (CAPE): Biosynthesis, Derivatives and Formulations with Neuroprotective Activities | MDPI [mdpi.com]

- 7. Caffeic Acid Phenethyl Ester (CAPE): Biosynthesis, Derivatives and Formulations with Neuroprotective Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. preprints.org [preprints.org]

- 9. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]

- 10. mdpi.com [mdpi.com]

- 11. europeanreview.org [europeanreview.org]

Technical Guide: Octyl Caffeate Lipophilicity and LogP

Executive Summary & Core Directive

Octyl caffeate (Caffeic acid octyl ester; C17H24O4) represents a critical structural modification of caffeic acid, designed to overcome the "Polar Paradox" of antioxidants. By esterifying the hydrophilic caffeic acid moiety with a lipophilic 1-octanol chain, the molecule achieves an amphiphilic balance that optimizes its interfacial positioning in biological and food-grade emulsions.

This guide provides a rigorous technical analysis of octyl caffeate’s lipophilicity, focusing on its LogP value (Partition Coefficient) , the mechanistic implications of the "Cut-off Effect," and validated protocols for its synthesis and characterization.

Physicochemical Profile: LogP and Lipophilicity[1][2]

The LogP Value

The logarithm of the partition coefficient (LogP) is the definitive metric for octyl caffeate’s lipophilicity. Unlike its parent compound, caffeic acid, which is hydrophilic, octyl caffeate exhibits significant lipophilicity.

| Compound | Molecular Formula | MW ( g/mol ) | Experimental LogP | Predicted XLogP3 |

| Caffeic Acid | C9H8O4 | 180.16 | ~1.15 | 1.1 |

| Octyl Caffeate | C17H24O4 | 292.37 | N/A (See Note) | 5.7 |

Note: While direct experimental LogP values for octyl caffeate are rare in standard databases, the predicted XLogP3 of 5.7 aligns with the structural addition of an 8-carbon alkyl chain, which typically adds ~0.5–0.6 LogP units per methylene group.

The "Polar Paradox" and "Cut-off Effect"

Understanding octyl caffeate requires navigating two competing theories in lipid chemistry:

-

The Polar Paradox : Historically, it was believed that non-polar antioxidants are most effective in polar emulsions (oil-in-water) because they concentrate at the oil-water interface.

-

The Cut-off Effect : Experimental data reveals a non-linear relationship. As alkyl chain length increases, antioxidant activity peaks (often at C8–C12) and then declines.

Mechanism:

-

Short Chain (C1-C4): Dissolves in the aqueous phase; poor interaction with lipid radicals.

-

Medium Chain (C8 - Octyl): Optimal Amphiphilicity. The catechol head group anchors in the aqueous interface (where oxidation initiators often reside), while the octyl tail anchors in the lipid droplet.

-

Long Chain (C16+): "Buried" inside the lipid core or forms self-assembled micelles, reducing accessibility to the interface.

Figure 1: The Cut-off Effect mechanism. Octyl caffeate (C8) achieves optimal interfacial positioning compared to hydrophilic C0 or highly lipophilic C16 variants.

Experimental Protocol: Enzymatic Synthesis

To study octyl caffeate, high-purity synthesis is required. Chemical esterification often leads to oxidation of the sensitive catechol group. The gold standard is Lipase-Catalyzed Transesterification using Candida antarctica Lipase B (Novozym 435).

Materials

-

Substrates: Caffeic acid (≥98%), 1-Octanol (excess).

-

Solvent: Isooctane (hydrophobic solvent preserves enzyme activity).

-

Equipment: Orbital shaker (200 rpm), Thermostat (75°C).

Workflow

-

Preparation : Mix Caffeic Acid and 1-Octanol in isooctane. A molar ratio of 1:78 (Acid:Alcohol) is recommended to drive the equilibrium toward the ester.

-

Incubation : Add Novozym 435 (approx. 300 PLU/mmol substrate).

-

Reaction : Incubate at 75°C for 55 hours under constant shaking.

-

Purification : Filter out the immobilized enzyme. Evaporate solvent. Recrystallize to remove excess octanol.

Figure 2: Enzymatic synthesis workflow for octyl caffeate using Novozym 435.

Experimental Determination of Lipophilicity

While calculated values (XLogP3) are useful, experimental validation is crucial for drug development.

HPLC Estimation Method (OECD 117)

Direct shake-flask methods (OECD 107) can be difficult for highly lipophilic compounds due to emulsion formation. The HPLC method is preferred for octyl caffeate.

Protocol:

-

Column : C18 Reverse-Phase column (e.g., Agilent ZORBAX Eclipse Plus).

-

Mobile Phase : Isocratic Methanol/Water (75:25 v/v) buffered to pH 7.4.

-

Standards : Inject reference standards with known LogP values (e.g., Toluene, Naphthalene, Phenanthrene).

-

Calibration : Plot Log k' (capacity factor) vs. LogP of standards.

-

Measurement : Inject Octyl Caffeate. Calculate its k' using the retention time (

) and dead time ( -

Calculation : Extrapolate the LogP of octyl caffeate from the calibration curve.

Why this matters?

A LogP of ~5.7 places octyl caffeate in a range that suggests:

-

High Membrane Permeability : It can easily cross the blood-brain barrier (BBB) and cell membranes.

-

Low Aqueous Solubility : Formulation requires lipid-based delivery systems (e.g., nanoemulsions, liposomes).

References

-

PubChem. (2025).[4] Octyl Caffeate - Compound Summary (CID 10108392).[5][6] National Library of Medicine.[6][4] [Link][6]

-

Banskota, A. H., et al. (2010). Optimized synthesis of lipase-catalyzed octyl caffeate by Novozym® 435. Industrial Crops and Products. [Link][2]

-

Laguerre, M., et al. (2009). Chain Length Affects Antioxidant Properties of Chlorogenate Esters in Emulsion: The Cutoff Theory Behind the Polar Paradox. Journal of Agricultural and Food Chemistry. [Link]

-

Sorensen, A. D., et al. (2012). Lipophilization of dihydrocaffeic acid affects its antioxidative properties in fish-oil-enriched emulsions. Journal of Agricultural and Food Chemistry. [Link]

-

Hsiao, G., et al. (2003).[7] A novel antioxidant, octyl caffeate, suppression of LPS/IFN-gamma-induced inducible nitric oxide synthase gene expression in rat aortic smooth muscle cells.[7][8] Biochemical Pharmacology. [Link]

Sources

- 1. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 2. Optimized synthesis of lipase-catalyzed octyl caffeate by Novozym® 435 [agris.fao.org]

- 3. digital.csic.es [digital.csic.es]

- 4. Octyl caprate | C18H36O2 | CID 75321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - Octyl caffeate (C17H24O4) [pubchemlite.lcsb.uni.lu]

- 6. Octyl caffeate | C17H24O4 | CID 10108392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. s3.amazonaws.com [s3.amazonaws.com]

- 8. A novel antioxidant, octyl caffeate, suppression of LPS/IFN-gamma-induced inducible nitric oxide synthase gene expression in rat aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Octyl Caffeate: The Lipophilic Evolution of Caffeic Acid

Topic: Octyl Caffeate: Chemical Profile, Synthesis, and Therapeutic Potential Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

A Technical Guide to Synthesis, Pharmacology, and Therapeutic Applications

Executive Summary

Octyl Caffeate (OC) represents a critical structural evolution of caffeic acid (CA), transforming a hydrophilic phenolic acid into a lipophilic ester with enhanced bioavailability and membrane permeability. While caffeic acid is a potent antioxidant, its therapeutic utility is often limited by poor cellular uptake and rapid metabolism. The octyl esterification (C8 chain) significantly increases the partition coefficient (LogP ~5.7), facilitating passive transport across lipid bilayers.

This guide analyzes the therapeutic landscape of octyl caffeate, specifically its validated efficacy in colon cancer metastasis inhibition and its emerging potential as a broad-spectrum antiviral and antimicrobial agent .

Chemical Profile & Structure-Activity Relationship (SAR)

The therapeutic superiority of octyl caffeate over its parent compound lies in its physicochemical properties. The catechol moiety (3,4-dihydroxyphenyl) remains the active pharmacophore for redox cycling and radical scavenging, while the octyl chain acts as a "molecular anchor," localizing the compound within cell membranes where lipid peroxidation propagates.

Comparative Physicochemical Data

| Property | Caffeic Acid (Parent) | Octyl Caffeate (Target) | Impact on Therapeutics |

| Formula | C9H8O4 | C17H24O4 | Increased molecular weight |

| LogP (Lipophilicity) | ~1.15 | ~5.7 | drastically improved membrane permeability |

| Solubility | High in aqueous buffers | Low in water; High in lipids/DMSO | Suitable for lipid-based formulations |

| Metabolic Stability | Low (rapid conjugation) | Moderate (esterase dependent) | Sustained intracellular residence |

Synthesis Protocol: Enzymatic Esterification

Standard chemical esterification often results in oxidation of the catechol ring. The preferred method for high-purity pharmaceutical grade OC is lipase-catalyzed transesterification.[1]

Protocol 1: Novozym 435-Catalyzed Synthesis

-

Reagents: Caffeic Acid (CA), 1-Octanol, Isooctane (solvent), Novozym 435 (immobilized Candida antarctica Lipase B).[2]

-

Reaction System:

-

Preparation: Dissolve CA and 1-Octanol in isooctane.

-

Molar Ratio: 1:78 (CA : Octanol).[1][3] Note: High alcohol excess drives equilibrium.

-

Catalyst Loading: 317 PLU (Propyl Laurate Units) per gram of substrate.[1]

-

Incubation: Incubate at 75°C for 55 hours with orbital shaking (150 rpm).

-

Purification: Filter to remove enzyme. Evaporate solvent.[1] Recrystallize from ethanol/water.[1]

-

Yield: Expect ~90-93% conversion.

-

Figure 1: Enzymatic synthesis workflow for Octyl Caffeate using Novozym 435.

Pharmacological Mechanisms

Octyl caffeate operates via a dual-mechanism: Direct Chemical Scavenging (ROS neutralization) and Signal Transduction Modulation (Nrf2/NF-κB).[1]

The Nrf2/Keap1 Antioxidant Pathway

Unlike simple antioxidants, OC acts as a pro-drug for the Nrf2 pathway. The electrophilic nature of the oxidized quinone form (generated after initial ROS scavenging) can modify cysteine residues on Keap1, releasing Nrf2 to the nucleus.

Anti-Metastatic Signaling (Colon Cancer)

In murine colon 26-L5 carcinoma models, OC has been shown to inhibit metastasis more effectively than CAPE (Caffeic Acid Phenethyl Ester).[1]

-

Target: Suppression of Matrix Metalloproteinases (MMPs) and inhibition of NF-κB activation.[1]

-

Outcome: Reduction in tumor nodule formation in lung tissue.[1][4]

Figure 2: Dual mechanistic action of Octyl Caffeate on Nrf2 (activation) and NF-κB (inhibition) pathways.[1]

Therapeutic Applications

Oncology: Anti-Metastatic Agent

Core Indication: Colorectal Cancer (CRC) Metastasis.[1]

-

Evidence: In vivo studies using Balb/c mice inoculated with Colon 26-L5 cells.[1]

-

Dosage Reference: Oral administration of 2 mg/mouse/day resulted in a 35-50% reduction in lung tumor nodules.[1][4]

-

Mechanism: Selective cytotoxicity against high-metastatic lines; induction of cell cycle arrest and apoptosis via caspase activation.[1]

Infectious Disease: Antiviral & Antibacterial Potential

Core Indication: Enveloped Viruses (Dengue, Influenza) and Gram-Positive Bacteria (S. aureus).[1]

-

Viral Mechanism: The C8-alkyl chain allows the molecule to insert into the viral envelope, disrupting membrane integrity and preventing fusion with host cells. This mechanism is shared with Octyl Gallate, which shows potent activity against Influenza and HSV-1.[1]

-

Bacterial Mechanism: OC exhibits bactericidal activity against Staphylococcus aureus (MIC ~12-25 µg/mL).[1] It disrupts the bacterial cell membrane potential and induces oxidative stress within the bacterium.

Dermatology: Photo-Protection

Due to its high lipophilicity, OC is an ideal candidate for topical formulations.[1] It partitions into the stratum corneum, providing a reservoir of antioxidant protection against UV-induced lipid peroxidation.

Experimental Protocols for Validation

Protocol 2: Cell Viability & IC50 Determination (MTT Assay)

Validating cytotoxicity against cancer lines (e.g., HCT-116, HT-29).

-

Seeding: Plate cells at

cells/well in 96-well plates. Incubate 24h. -

Treatment: Prepare OC stock in DMSO. Dilute in media to final concentrations (0.1, 1, 5, 10, 50, 100 µM). Ensure final DMSO < 0.1%.

-

Incubation: Treat cells for 48h or 72h.

-

Development: Add MTT reagent (0.5 mg/mL). Incubate 4h at 37°C.

-